1-Propanol, 3-(3-pyridinyloxy)-
Overview
Description
1-Propanol, 3-(3-pyridinyloxy)- is an organic compound with the molecular formula C8H11NO2. It features a hydroxyl group (-OH) attached to a propanol chain, which is further connected to a pyridine ring via an ether linkage. This compound is notable for its unique structure, which combines the properties of both alcohols and aromatic ethers.
Preparation Methods
The synthesis of 1-Propanol, 3-(3-pyridinyloxy)- can be achieved through several methods:
Etherification Reaction: One common method involves the reaction of 3-hydroxypropyl alcohol with 3-hydroxypyridine in the presence of an acid catalyst. This reaction forms the ether linkage between the propanol and pyridine rings.
Grignard Reaction: Another method involves the use of Grignard reagents. For instance, 3-bromopropanol can react with a Grignard reagent derived from 3-bromopyridine to form the desired compound.
Industrial Production: On an industrial scale, the compound can be synthesized through continuous flow processes that optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
1-Propanol, 3-(3-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Scientific Research Applications
1-Propanol, 3-(3-pyridinyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(3-pyridinyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
1-Propanol, 3-(3-pyridinyloxy)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Propanol, 3-(4-pyridinyloxy)- and 1-Propanol, 3-(2-pyridinyloxy)- share structural similarities but differ in the position of the pyridine ring attachment.
Uniqueness: The specific positioning of the pyridine ring in 1-Propanol, 3-(3-pyridinyloxy)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-pyridin-3-yloxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-2-6-11-8-3-1-4-9-7-8/h1,3-4,7,10H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUFWWTJBWGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472747 | |
Record name | 1-Propanol, 3-(3-pyridinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90055-04-2 | |
Record name | 1-Propanol, 3-(3-pyridinyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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